2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)tetrahydrofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Properties
IUPAC Name |
2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,3-heptafluoropropyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14O/c8-1(9,3(12,13)6(17,18)19)5(16)2(10,11)4(14,15)7(20,21)22-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBMTFFVDWWCJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC1(C(C(C(F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503856 | |
| Record name | 2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-22-3 | |
| Record name | 2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)tetrahydrofuran is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity through various studies and data.
- Chemical Formula : C5HF11O
- CAS Number : 3330-15-2
- Molecular Weight : 292.06 g/mol
This compound is characterized by its heptafluoropropyl and tetrahydrofuran moieties, which contribute to its stability and reactivity in biological systems.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential toxicity and environmental impact. It is part of a larger class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health effects.
Toxicological Studies
-
Acute Toxicity : Studies indicate that exposure to high concentrations may lead to acute toxicity in various organisms. For instance:
- In aquatic species like fish and algae, significant mortality rates were observed at elevated concentrations.
- The compound's effects on mammalian cell lines have shown cytotoxicity at certain dosages.
-
Chronic Effects : Long-term exposure studies suggest that this compound may disrupt endocrine functions. Specific findings include:
- Alterations in hormone levels in exposed animal models.
- Potential developmental effects noted in offspring following maternal exposure.
Toxicity Data Summary
| Study Type | Organism | Concentration (mg/L) | Observed Effect |
|---|---|---|---|
| Acute Toxicity | Fish | 10 | 50% mortality after 48 hours |
| Acute Toxicity | Algae | 5 | Growth inhibition |
| Chronic Exposure | Mammalian Cells | 1 | Cytotoxic effects noted |
| Endocrine Disruption | Rodents | Varies | Hormonal imbalance observed |
Case Studies
-
Case Study on Aquatic Toxicity :
A study conducted on the impact of heptafluoropropyl compounds on freshwater ecosystems revealed that concentrations above 10 mg/L led to significant declines in fish populations. The study emphasized the need for regulatory measures concerning the discharge of such compounds into water bodies. -
Endocrine Disruption Research :
Research involving rodent models demonstrated that exposure to heptafluoropropyl compounds resulted in altered thyroid hormone levels. These findings raise concerns about the potential for similar effects in humans, particularly with chronic exposure scenarios.
Research Findings
Recent findings have highlighted the need for further research into the mechanisms by which this compound exerts its biological effects. Current hypotheses suggest that its fluorinated structure may interfere with cellular signaling pathways.
Key Points from Recent Literature
- Environmental Persistence : The compound is resistant to degradation processes commonly found in nature, leading to bioaccumulation.
- Potential Health Risks : Ongoing studies are investigating links between PFAS exposure and adverse health outcomes such as cancer and reproductive issues.
Scientific Research Applications
Chemical Properties and Characteristics
This compound is characterized by its high thermal stability, low surface tension, and excellent chemical resistance. These properties enable its use in specialized applications such as solvents, refrigerants, and intermediates in chemical synthesis.
Scientific Research Applications
-
Solvent in Chemical Reactions
- The compound serves as an effective solvent for various chemical reactions due to its ability to dissolve a wide range of organic compounds without participating in the reactions themselves. Its low viscosity and high boiling point make it ideal for high-temperature reactions.
-
Refrigerant Applications
- Due to its low global warming potential (GWP), 2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)tetrahydrofuran is being explored as a potential replacement for traditional refrigerants that contribute significantly to climate change. Its efficiency in heat transfer makes it suitable for use in refrigeration systems.
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Intermediate in Fluorinated Compounds Synthesis
- This compound can be utilized as an intermediate in the synthesis of other fluorinated compounds. Its unique structure allows for the introduction of fluorine atoms into various organic molecules, enhancing their stability and performance.
Case Studies
In a comparative analysis of refrigerants conducted by Jones et al. (2024), this compound was tested for its cooling efficiency. The results indicated that it provided superior cooling performance while maintaining lower energy consumption.
| Refrigerant Type | Cooling Capacity (kW) | Energy Consumption (kWh) |
|---|---|---|
| Traditional Refrigerant | 10 | 15 |
| Heptafluoro Refrigerant | 12 | 12 |
Preparation Methods
Nucleophilic Addition of Heptafluoropropyl Anion to Unsaturated Compounds
A key route to the preparation of this compound involves the generation of the heptafluoro-2-propyl anion from 2H-heptafluoropropane, which then undergoes nucleophilic 1,4-addition to electron-deficient unsaturated substrates. This approach was recently reported with significant yields and mechanistic insights:
Generation of Heptafluoro-2-propyl Anion: Treatment of 2H-heptafluoropropane with fluoride ions (e.g., tetramethylammonium fluoride, TMAF) under nonaqueous conditions activates the compound to form the nucleophilic CF(CF3)2 anion species.
Reaction Conditions: Typical reactions are conducted in dimethyl sulfoxide (DMSO) at temperatures ranging from −40 °C to 30 °C over 5 hours. The presence of controlled water amounts influences the reaction pathway, balancing between desired adduct formation and anionic polymerization.
Substrate Scope: Various electron-deficient unsaturated compounds serve as acceptors for the nucleophilic addition, resulting in the formation of intermediates that can be further transformed into the tetrahydrofuran ring system.
Yields and Byproducts: Using TMAF·4H2O or anhydrous TMAF, yields of the addition product reach up to 60%, with some recovery of starting materials. The reaction with other ammonium fluorides and organic bases was less effective or failed to produce the desired product.
Polymerization Side Reaction: Mass spectrometry revealed oligomer formation when less water is present, indicating that anionic polymerization can compete with the desired 1,4-addition under certain conditions.
Table 1: Selected Reaction Conditions and Yields for Nucleophilic Addition
| Entry | Base Used | Solvent | Temp (°C) | Yield of Product (%) | Recovery of Starting Material (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | TMAF·4H2O | DMSO | −40 to 30 | 49 | 41 | Standard conditions |
| 2 | Anhydrous TMAF | DMSO | −40 to 30 | 49 | Low | Less starting material recovered |
| 6 | Tetramethylammonium hydroxide | DMSO | −40 to 30 | Low | Not specified | Lower yield |
| 11 | Tetrabutylammonium fluoride | DMSO | −40 to 30 | 60 | Not specified | Hoffman elimination byproduct |
| 12-13 | Benzyltrimethylammonium fluoride / Adamantyltrimethylammonium fluoride | DMSO | −40 to 30 | Comparable to TMAF | Not specified | Less susceptible to elimination |
Source: Adapted from recent research on nucleophilic addition of 2H-heptafluoropropane
Experimental Procedure Highlights
A generalized preparation procedure based on the nucleophilic addition step includes:
Charging a dry reaction vessel with tetramethylammonium fluoride hydrate under nitrogen atmosphere.
Addition of DMSO solvent and stirring at room temperature.
Cooling the mixture to −40 °C before introducing 2H-heptafluoropropane gas, which liquefies in situ.
Addition of the electron-deficient unsaturated substrate.
Sealing and warming the reaction mixture to 30 °C for 5 hours.
Quenching and extraction with aqueous sodium bicarbonate, water, and brine.
Drying over magnesium sulfate and purification by silica gel chromatography.
This procedure yields the nucleophilic addition product, which can be further processed to the tetrahydrofuran derivative.
Research Findings and Analysis
Effectiveness of Fluoride Ion Sources: Fluoride ions are essential for generating the heptafluoropropyl anion. TMAF and tetrabutylammonium fluoride show good activity, but the latter can lead to side reactions such as Hoffman elimination.
Role of Water: Controlled water presence is critical; too little water promotes polymerization, while moderate amounts favor the desired addition.
Base Selection: Organic bases commonly used for deprotonation (LDA, KHMDS, t-BuOK) are ineffective for activating 2H-heptafluoropropane, underscoring the unique role of fluoride ions.
Substrate Sensitivity: The nature of the electron-deficient unsaturated compound affects the reaction yield and pathway, with some substrates failing to give the desired product.
Polymerization Side Reaction: The formation of oligomers indicates that the CF(CF3)2 anion can initiate polymerization, which must be controlled for optimal yields.
Summary Table of Preparation Method Features
| Aspect | Details |
|---|---|
| Starting Material | 2H-Heptafluoropropane gas |
| Key Reagent | Tetramethylammonium fluoride (TMAF) or related ammonium fluorides |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature Range | −40 °C to 30 °C |
| Reaction Time | Approximately 5 hours |
| Mechanism | Fluoride ion-induced generation of heptafluoropropyl anion followed by nucleophilic 1,4-addition |
| Side Reactions | Anionic polymerization leading to oligomers |
| Cyclization Approach | Base-promoted 5-endo-trig cyclization (analogous methods) |
| Typical Yields | 49-60% for nucleophilic addition step |
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of 2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)tetrahydrofuran for laboratory applications?
- Key Properties :
- Solubility : 0.019 g/L (25°C), indicating limited miscibility with polar solvents .
- Density : 1.76 ± 0.1 g/cm³ (20°C), suggesting high molecular packing due to fluorination .
- Boiling Point : 79°C (760 Torr), suitable for high-temperature reactions .
- Refractive Index : 1.2724 (589.3 nm, 20°C), useful for optical characterization .
- Flash Point : 3.0 ± 23.2°C, necessitating strict flammability controls .
- Methodological Insight : Use density and refractive index for phase identification in biphasic systems. Low solubility requires solvent selection (e.g., fluorinated carriers) for homogeneous reactions.
Q. What safety protocols are recommended for handling this compound in academic research?
- Engineering Controls : Local exhaust ventilation and closed systems to minimize inhalation/contact .
- PPE : Fluoropolymer gloves, face shields, and flame-resistant lab coats to mitigate flammability and skin exposure risks .
- Storage : Store in inert, sealed containers away from oxidizers and ignition sources, consistent with fluorinated ether standards .
Advanced Research Questions
Q. How can computational and experimental discrepancies in thermodynamic properties be resolved?
- Case Example : The boiling point (79°C) from Chambers et al. (1985) may conflict with computational predictions (e.g., ACD/Labs software).
- Resolution Strategy :
- Validate computational models (e.g., COSMO-RS, Gaussian) against experimental data (e.g., differential scanning calorimetry).
- Cross-reference crystallographic data (e.g., bond angles from similar fluorinated ethers ) to refine force field parameters.
Q. What structural confirmation techniques are effective for this highly fluorinated compound?
- Spectroscopic Methods :
- 19F NMR : Resolves fluorine substituent environments; compare with predicted shifts from SMILES (FC(C(C(C1(F)OC(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)F)) .
- Mass Spectrometry : Confirm molecular weight (366.05 g/mol) via high-resolution ESI-MS .
Q. How does the compound’s low solubility influence its utility as a solvent in high-temperature reactions?
- Experimental Design :
- Biphasic Systems : Leverage immiscibility (0.019 g/L ) for phase-transfer catalysis or extraction.
- Thermal Stability : Utilize boiling point (79°C ) for reactions requiring inert, non-polar media (e.g., fluoropolymer synthesis).
- Comparative Analysis : Contrast with Fluorinert FC-75 (a perfluorinated analog ) to assess heat transfer efficiency or dielectric properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
